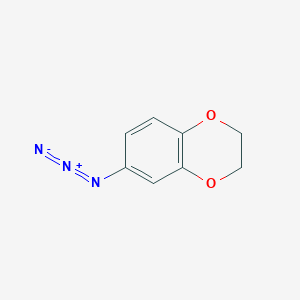![molecular formula C10H12O2Si B6254381 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde CAS No. 815609-95-1](/img/no-structure.png)
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is a compound with significant scientific relevance due to its unique physical and chemical properties. It is used in various synthetic applications .
Synthesis Analysis
The synthesis of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde involves the use of potassium carbonate in methanol . The mixture is reacted under stirring for a specific duration .Chemical Reactions Analysis
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is involved in various chemical reactions. For instance, it is used in Carbon–Heteroatom Bond Formation, Alkylation, Aldol-Type Reactions, Conjugate Addition, and Diels–Alder Reaction .科学的研究の応用
Antioxidant Activities and Phenolic Content Misidentification
Research has shown that during the hydrothermal hydrolysis process for extracting phenolic aglycons or bound phenolics in plants, derivatives such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives are formed. These compounds, including 5-(methoxymethyl)furan-2-carbaldehyde (MMF) and 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), are often misidentified as phenolics due to their similar UV absorption. However, these compounds have demonstrated antioxidant activity, primarily in the oxygen radical absorbing capacity (ORAC) assay. This finding is crucial for accurately assessing the phenolic content and antioxidant activities in plant foods, suggesting that furan derivatives like those related to 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde may have potential antioxidant applications (Chen et al., 2014).
Green Chemistry and Catalytic Processes
The move towards green chemistry has highlighted the importance of furfural derivatives in producing furan-based chemicals through heterogeneously catalyzed processes. These processes are less corrosive, produce less waste, and facilitate easier separation and recovery of the catalyst, aligning with the principles of green chemistry. Furan derivatives, including those similar to 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde, are crucial in the dehydration of xylose and the formation of hydroxymethylfurfural (HMF) from glucose and fructose, offering sustainable pathways for producing important chemical intermediates (Karinen, Vilonen, & Niemelä, 2011).
Synthesis of Bioactive Quinazolin-4(3H)-ones
Furan-2-carbaldehydes have been employed as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This innovative approach does not require the protection of functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups, showcasing the versatility of furan derivatives in synthesizing complex molecules under environmentally friendly conditions (Yu et al., 2018).
Vinylogous Mukaiyama Aldol Reactions
Furan derivatives have also been applied in efficient vinylogous Mukaiyama aldol reactions, catalyzed by bismuth triflate, to produce 5-(hydroxy(aryl)methyl)furan-2(5H)-ones with high yields and good diastereoselectivities. This methodology leverages the reactivity of furan compounds towards aromatic aldehydes, highlighting the synthetic utility of such compounds in organic synthesis (Ollevier, Bouchard, & Desyroy, 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde involves the conversion of furan-2-carbaldehyde to the desired compound through a series of reactions.", "Starting Materials": [ "Furan-2-carbaldehyde", "Trimethylsilylacetylene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of furan-2-carbaldehyde with sodium hydride in tetrahydrofuran to form the sodium salt of furan-2-carbaldehyde.", "Step 2: Addition of trimethylsilylacetylene to the sodium salt of furan-2-carbaldehyde to form the corresponding alkyne.", "Step 3: Treatment of the alkyne with methanol and water to hydrolyze the trimethylsilyl group and form the desired compound, 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde." ] } | |
CAS番号 |
815609-95-1 |
製品名 |
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde |
分子式 |
C10H12O2Si |
分子量 |
192.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-trimethyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6254418.png)